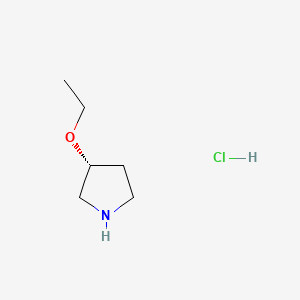
Senecivernine N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Senecivernine N-oxide is a pyrrolizine alkaloid produced by a hybrid species of Jacobaea . It is a tertiary amine oxide, a tertiary alcohol, a macrocyclic lactone, an olefinic compound, and an organic heterotricyclic compound . It is found in the herbs of Senecio inaequidens D.C .
Synthesis Analysis
The synthesis of Senecivernine N-Oxide is complex and typically requires extraction from natural plants followed by multi-step reactions . It is available for purchase from various chemical suppliers, who often provide it in a solvent format for use in signaling inhibitors, biological activities, or pharmacological activities .Molecular Structure Analysis
Senecivernine N-Oxide has the molecular formula C18H25NO6 and a molecular weight of 351.4 g/mol . It is a type of alkaloid and is described as a powder .Physical And Chemical Properties Analysis
Senecivernine N-Oxide is a powder with a molecular weight of 351.39 g/mol . It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, etc . It is stored at temperatures between 2-8°C and can be stored for up to 24 months if the vial is kept tightly sealed .科学的研究の応用
Phytochemical Studies : It was identified in Bulgarian species of the genus Senecio and Senecio procumbens, suggesting its natural occurrence in these plants and importance in phytochemistry (Kostova et al., 2006); (Arciniegas et al., 2005).
Toxicology and Health Risks : It was found in various Senecio species, and its presence raises concerns about potential toxicity, particularly due to its hepatotoxic nature often associated with pyrrolizidine alkaloids (Hartmann & Zimmer, 1986); (Lindigkeit et al., 1997).
Biochemical Role in Plants : Senecivernine N-Oxide is involved in the defense mechanisms of plants against herbivores and insects. This includes its role in chemical defense strategies, reflecting its importance in plant ecology and evolution (Hartmann & Dierich, 1998); (Ehmke et al., 1988).
Biosynthesis and Storage : Research indicates that Senecivernine N-Oxide is a primary product of pyrrolizidine alkaloid biosynthesis in root cultures of Senecio vulgaris, demonstrating its role in the alkaloid biosynthesis pathway (Hartmann & Toppel, 1987).
Insect-Plant Interactions : Insects sequestering pyrrolizidine alkaloids, like Senecivernine N-Oxide, use these compounds for their defense mechanisms, indicating a fascinating aspect of chemical ecology (Woldemichael & Wink, 2002).
Kinetic Modeling and Toxicology : A study on Senecionine N-Oxide, closely related to Senecivernine N-Oxide, provides insights into its relative potency and toxicokinetics, which is crucial for understanding its impact on health (Widjaja et al., 2022).
Analytical Detection : Methods for the detection of pyrrolizidine alkaloids, including Senecivernine N-Oxide, in plant species like Senecio, are crucial for assessing the risk of contamination in food and herbal products (Bicchi et al., 1985).
Safety And Hazards
Senecivernine N-Oxide is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure . In case of contact, it is advised to wash thoroughly after handling and remove contaminated clothing .
特性
IUPAC Name |
(1R,5R,6R,7R,17R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-10-11(2)16(20)25-14-6-8-19(23)7-5-13(15(14)19)9-24-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3/t10-,12+,14+,15+,18+,19?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDNFNQRHNCJAZ-TURVAVEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC(=O)C1=C)[O-])(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC(=O)C1=C)[O-])(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347241 |
Source


|
| Record name | Senecivernine N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R,6R,7R,17R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
CAS RN |
101687-28-9 |
Source


|
| Record name | Senecivernine N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What types of pyrrolizidine alkaloids were studied in the research, and what was their effect on murine lymphocytes?
A1: The research focused on pyrrolizidine alkaloids found in Bulgarian species of the genus Senecio. While the study isolated and identified Senecivernine-N-oxide, it also tested different types of pyrrolizidine alkaloids for their effects on murine lymphocytes. The results showed that the alkaloid retroisosenine, at a concentration of 100 μg/ml, exhibited an immunosuppressive effect. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B600088.png)









![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)


